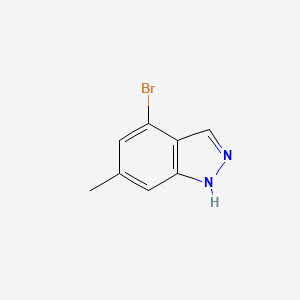

4-Bromo-6-methyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-6-methyl-1H-indazole is a chemical compound with the CAS Number: 885521-94-8 . It has a molecular weight of 211.06 . The IUPAC name for this compound is 4-bromo-6-methyl-1H-indazole .

Molecular Structure Analysis

The InChI code for 4-Bromo-6-methyl-1H-indazole is 1S/C8H7BrN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) . This indicates the presence of a bromine atom at the 4th position and a methyl group at the 6th position of the indazole ring.Chemical Reactions Analysis

Indazoles are known to undergo a variety of chemical reactions. Some strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

4-Bromo-6-methyl-1H-indazole is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications

Anticancer Applications

Indazole compounds, including derivatives like 4-Bromo-6-methyl-1H-indazole, have been studied for their potential anticancer properties. They have been evaluated for in vitro antiproliferative activities against various cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .

Antimicrobial Activity

The indazole moiety is known for its antibacterial and anti-inflammatory properties. This suggests that 4-Bromo-6-methyl-1H-indazole could be explored for use in developing new antimicrobial agents that could help in treating bacterial infections .

Neuroprotective Effects

Indazoles have been investigated for their role as serotonin receptor antagonists and acetylcholinesterase inhibitors. These properties indicate potential neuroprotective effects that could be beneficial in treating neurodegenerative diseases .

Antidepressant Effects

The antidepressant capabilities of indazole compounds are linked to their influence on central nervous system receptors. This application could be relevant for 4-Bromo-6-methyl-1H-indazole in the development of new antidepressant drugs .

Anti-inflammatory Uses

Due to their anti-inflammatory properties, indazoles are considered in the development of treatments for inflammatory conditions. The specific derivative 4-Bromo-6-methyl-1H-indazole may also hold promise in this field .

Antihypertensive Potential

Indazoles have applications as antihypertensive agents. This suggests that 4-Bromo-6-methyl-1H-indazole could be useful in creating drugs to manage high blood pressure .

HIV Protease Inhibitors

Compounds containing an indazole fragment have been applied in producing HIV protease inhibitors. This indicates a potential application area for 4-Bromo-6-methyl-1H-indazole in antiviral drug development .

Enzyme Inhibition

Indazoles are known to act as aldol reductase inhibitors, which can be significant in managing complications related to diabetes. This property could extend to 4-Bromo-6-methyl-1H-indazole, making it a candidate for diabetes treatment research .

Safety and Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements include H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Relevant Papers The paper titled "Recent synthetic approaches to 1H- and 2H-indazoles (microreview)" summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines.

Mechanism of Action

Target of Action

Indazole derivatives, which include 4-bromo-6-methyl-1h-indazole, have been found to exhibit a wide variety of medicinal applications, suggesting that they interact with multiple biological targets .

Mode of Action

It is known that indazole derivatives can interact with their targets in a way that modulates the target’s function, leading to therapeutic effects .

Biochemical Pathways

Indazole derivatives have been associated with a broad range of biological properties, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indazole derivatives have been associated with a broad range of biological properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-6-methyl-1H-indazole . .

properties

IUPAC Name |

4-bromo-6-methyl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLOLHQWIPXVBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646496 |

Source

|

| Record name | 4-Bromo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885521-94-8 |

Source

|

| Record name | 4-Bromo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.